molecular formula C16H19F3N2O3 B4416395 ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE

ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE

Cat. No.: B4416395
M. Wt: 344.33 g/mol
InChI Key: HCNLQJMBLWTZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction where a trifluoromethylbenzyl halide reacts with piperazine under basic conditions to form the intermediate. This intermediate is then subjected to esterification with ethyl acetate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {3-oxo-1-[3-(trifluoromethyl)phenyl]-2-piperazinyl}acetate
  • Ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperidinyl}acetate

Uniqueness

Ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances metabolic stability and bioavailability, while the piperazine ring provides a versatile scaffold for receptor binding.

Properties

IUPAC Name

ethyl 2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-2-24-14(22)9-13-15(23)20-6-7-21(13)10-11-4-3-5-12(8-11)16(17,18)19/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNLQJMBLWTZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE
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ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE
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ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE
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ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE
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ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE
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ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE

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